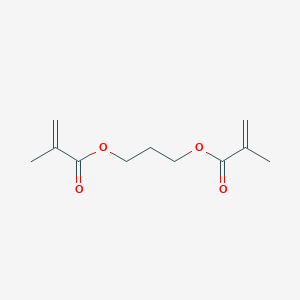

1,3-Propanediol dimethacrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Propanediol dimethacrylate (1,3-PDMA) is a chemical compound that is widely used in scientific research. It is a type of dimethacrylate monomer that is used in the synthesis of various materials, including dental composites, adhesives, and coatings.

Wissenschaftliche Forschungsanwendungen

1,3-Propanediol dimethacrylate has numerous scientific research applications, including its use in the synthesis of dental composites, adhesives, and coatings. It is also used in the production of polymer-based materials for drug delivery systems, tissue engineering, and biomedical applications. Additionally, 1,3-Propanediol dimethacrylate is used in the synthesis of various types of polymers, including polyurethanes, polyesters, and polyacrylates.

Wirkmechanismus

The mechanism of action of 1,3-Propanediol dimethacrylate is related to its ability to polymerize and crosslink with other monomers. When 1,3-Propanediol dimethacrylate is used in the synthesis of dental composites, it polymerizes and crosslinks with other monomers to form a hard and durable material that is resistant to wear and tear. Similarly, when 1,3-Propanediol dimethacrylate is used in the production of drug delivery systems, it polymerizes and crosslinks with other monomers to form a material that can release drugs in a controlled manner.

Biochemische Und Physiologische Effekte

1,3-Propanediol dimethacrylate has been shown to have low toxicity and biocompatibility, making it suitable for use in biomedical applications. Studies have shown that 1,3-Propanediol dimethacrylate does not cause significant cytotoxicity or genotoxicity in vitro. Additionally, in vivo studies have shown that 1,3-Propanediol dimethacrylate does not cause significant inflammation or tissue damage.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1,3-Propanediol dimethacrylate in lab experiments is its versatility. It can be used in the synthesis of various types of materials, including dental composites, adhesives, and coatings. Additionally, 1,3-Propanediol dimethacrylate has low toxicity and biocompatibility, making it suitable for use in biomedical applications. However, one of the limitations of using 1,3-Propanediol dimethacrylate is related to its potential for polymerization and crosslinking. This can make it difficult to control the properties of the material being synthesized.

Zukünftige Richtungen

There are numerous future directions for the use of 1,3-Propanediol dimethacrylate in scientific research. One area of interest is the development of new drug delivery systems that can release drugs in a more controlled and targeted manner. Additionally, there is interest in using 1,3-Propanediol dimethacrylate in the production of new types of biomedical materials, including scaffolds for tissue engineering and implants for medical devices. Finally, there is ongoing research into the synthesis of new types of polymers using 1,3-Propanediol dimethacrylate and other monomers.

Synthesemethoden

The synthesis of 1,3-Propanediol dimethacrylate involves a two-step reaction process. The first step involves the reaction of glycerol with methacrylic acid to produce glycerol dimethacrylate. The second step involves the reaction of glycerol dimethacrylate with 1,3-propanediol to produce 1,3-Propanediol dimethacrylate. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions.

Eigenschaften

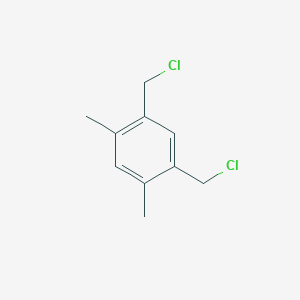

CAS-Nummer |

1188-09-6 |

|---|---|

Produktname |

1,3-Propanediol dimethacrylate |

Molekularformel |

C11H16O4 |

Molekulargewicht |

212.24 g/mol |

IUPAC-Name |

3-(2-methylprop-2-enoyloxy)propyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C11H16O4/c1-8(2)10(12)14-6-5-7-15-11(13)9(3)4/h1,3,5-7H2,2,4H3 |

InChI-Schlüssel |

HTWRFCRQSLVESJ-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)OCCCOC(=O)C(=C)C |

Kanonische SMILES |

CC(=C)C(=O)OCCCOC(=O)C(=C)C |

Andere CAS-Nummern |

1188-09-6 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[1-(4-fluorophenyl)ethylamino]carbamate](/img/structure/B74630.png)